molecular formula C9H15NO2 B8286174 Diallylglycine methyl ester

Diallylglycine methyl ester

Cat. No. B8286174
M. Wt: 169.22 g/mol
InChI Key: TVBZPRWGMSZXGY-UHFFFAOYSA-N
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Patent
US07687635B2

Procedure details

1.5 g (11.9 mmole) glycine methylester hydrochloride was added to 100 ml dry THF and subsequently, 3.61 g (35.8 mmole) triethylamine was added. After 15 minutes stirring at room temperature, 4.33 g (35.8 mmole) allyl bromide was added dropwise and the mixture was refluxed for 16 hours. 100 ml of 2N HCl was added and then extracted with 100 ml diethyl ether. The aqueous phase was alkalinised after, acid extraction, with K2CO3 and extracted with CH2Cl2 (100 ml three times). The organic layer was dried with MgSO4. The product was further purified, after filtration of MgSO4 and evaporation of the solvent, via column chromatography, providing with 100% selectivity 0.78 g (5.75 mmole, yield 49%) diallylglycine methyl ester. This product was further characterised by the following spectra:
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step Two
Quantity
4.33 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].C(N(CC)CC)C.[CH2:15](Br)[CH:16]=[CH2:17].Cl.[CH2:20]1[CH2:24]OC[CH2:21]1>>[CH3:2][O:3][C:4](=[O:7])[CH2:5][N:6]([CH2:24][CH:20]=[CH2:21])[CH2:15][CH:16]=[CH2:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3.61 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.33 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 minutes stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml diethyl ether
EXTRACTION
Type
EXTRACTION
Details
acid extraction
EXTRACTION
Type
EXTRACTION
Details
with K2CO3 and extracted with CH2Cl2 (100 ml three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
after filtration of MgSO4 and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CN(CC=C)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.75 mmol
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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